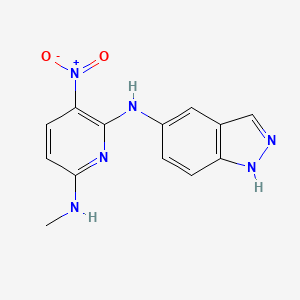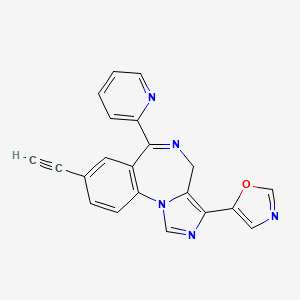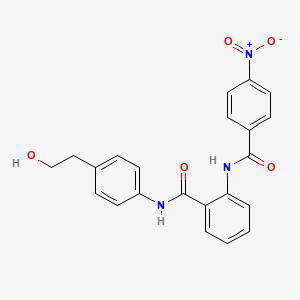
Lanreotide acetate
描述
Lanreotide acetate is a synthetic analog of somatostatin, a naturally occurring hormone that inhibits the release of several other hormones, including growth hormone, insulin, and glucagon. It is primarily used in scientific research to study its effects on hormone regulation and its potential therapeutic applications in various medical conditions[“].
合成分析
The synthesis of Lanreotide acetate involves the coupling of two suitably protected tetrapeptide fragments[“].
Reaction Conditions
The synthesis of this compound is typically carried out in a solution-phase approach[“]. The reaction conditions include:
Temperature: Conducted at room temperature or slightly elevated temperatures[“].
Solvents: Organic solvents such as dichloromethane or dimethylformamide are commonly used.
Catalysts: Mild reagents and catalysts are employed to facilitate the coupling reaction.
Reaction Steps
Coupling of Tetrapeptides: Two suitably protected tetrapeptide fragments are coupled together[“].
Deprotection: The protecting groups on the tetrapeptides are removed.
Oxidation: The coupled tetrapeptides are oxidized to form the desired peptide bond.
Acid Treatment: The final product is treated with acetic acid to achieve the desired purity.
Reaction Mechanism
The reaction mechanism involves the formation of a peptide bond through the coupling of the amino acids in the tetrapeptides[“]. The protecting groups ensure that only the desired reactions occur, and the subsequent deprotection and oxidation steps lead to the formation of this compound.
分子结构
Atomic Arrangement
Lanreotide acetate is an octapeptide with the sequence [H2N-Nah1-cyclo(Cys2-Tyr3-D-Trp4-Lys5-Val6-Cys7)-Thr8-NH2][“]. The atoms are arranged in a cyclic structure with disulfide bridges between cysteine residues, forming a stable ring.
Bonding Type
The compound contains several types of chemical bonds:
Peptide Bonds: Linking amino acids in the chain.
Disulfide Bonds: Between cysteine residues.
Hydrogen Bonds: Within the peptide backbone and side chains.
Van der Waals Forces: Between nonpolar side chains.
Geometry
The geometry of this compound is primarily determined by the peptide bonds and disulfide bridges, resulting in a cyclic structure. The side chains contribute to the overall three-dimensional shape, which is crucial for its biological activity.
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by the presence of aromatic side chains (naphthylalanine, tryptophan, and tyrosine) and the peptide backbone. The electron-rich regions are around the aromatic rings and the nitrogen atoms in the peptide bonds.
Stereochemistry
This compound has stereoisomers due to the presence of chiral centers at the amino acids. The specific stereoisomer used in therapeutic applications is the one with the desired biological activity.
Resonance Structures
The resonance structures of this compound involve the delocalization of electrons within the aromatic rings and the peptide backbone. This delocalization contributes to the stability and reactivity of the molecule.
作用机制
Target of Action
Lanreotide acetate primarily targets somatostatin receptors (SSTRs) present on the surface of various cells, including neuroendocrine tumor cells[“]. These receptors are involved in the regulation of hormone secretion and cell proliferation.
Mode of Action
This compound acts as a somatostatin analog, binding to somatostatin receptors with high affinity[“]. Upon binding, it inhibits the release of several hormones, including growth hormone, insulin, and glucagon. This binding also reduces the secretion of other gastrointestinal hormones and slows down gastrointestinal motility[“].
Result of Action
The inhibition of hormone secretion leads to a reduction in tumor growth and metastasis in neuroendocrine tumors[“]. Additionally, the slowed gastrointestinal motility can help manage symptoms such as diarrhea in patients with carcinoid syndrome[“].
Action Environment
The action of this compound can be influenced by environmental factors such as pH levels and the presence of other medications that may affect its binding affinity to somatostatin receptors[“].
物理属性
State
Lanreotide acetate is a solid at standard temperature and pressure[“].
Color and Appearance
The product is white to off-white in color and has a powdery appearance[“].
Density
The density of this compound is 1.156 g/cm³[“].
Melting Point and Boiling Point
The melting point of this compound is approximately 150°C[“]. The boiling point is not typically relevant for solid compounds like this.
Solubility
This compound is sparingly soluble in water and soluble in organic solvents such as methanol and ethanol.
化学性质
Chemical Reaction Type
Lanreotide acetate commonly undergoes peptide bond formation reactions, oxidation reactions (formation of disulfide bridges), and hydrolysis reactions.
Reactivity
This compound is moderately reactive with strong acids and bases, which can lead to hydrolysis of peptide bonds. It is also reactive with strong oxidizing and reducing agents.
Redox Property
This compound is neither a strong oxidizing nor reducing agent. Its redox properties are primarily related to the disulfide bridges within the molecule.
Acidity and Alkalinity
This compound is a neutral compound and does not exhibit significant acidic or alkaline properties.
Stability
This compound is stable under normal storage conditions. It can decompose under extreme conditions such as high temperatures or strong acidic/basic environments.
Toxicity
This compound is low in toxicity when used as prescribed. However, improper handling or exposure can lead to adverse effects.
生物化学性质
Biochemical Properties
Lanreotide acetate is a synthetic analog of somatostatin, a hormone that regulates the endocrine system by inhibiting the release of various hormones, including growth hormone, insulin, and glucagon[“]. It interacts with somatostatin receptors (SSTRs), particularly Type 2 and Type 5 receptors, which are found on the surface of neuroendocrine tumor cells and other tissues[“].
Cellular Effects
This compound affects cells by binding to somatostatin receptors, leading to the inhibition of hormone secretion and reduction in cell proliferation[“]. This results in decreased tumor growth and metastasis in neuroendocrine tumors. Additionally, it can slow gastrointestinal motility, which helps manage symptoms such as diarrhea in patients with carcinoid syndrome.
Molecular Mechanism
The molecular mechanism of this compound involves binding to somatostatin receptors on the cell surface[“]. This binding triggers a cascade of intracellular signaling events that inhibit the release of hormones and reduce cell proliferation. The compound's ability to form stable complexes with these receptors is crucial for its therapeutic effects.
Time Effect
The effects of this compound can change over time, as prolonged exposure can lead to sustained hormone suppression and long-term management of neuroendocrine tumors[“]. The duration of action can vary depending on the formulation and administration route, with some formulations providing extended-release for prolonged therapeutic effects[“].
科学研究应用
Treatment of Acromegaly
Lanreotide acetate is used in the management of acromegaly, a condition caused by excess growth hormone[“]. It helps reduce growth hormone levels and control symptoms associated with the disease[“].
Management of Neuroendocrine Tumors (NETs)
This compound is effective in treating neuroendocrine tumors, particularly those originating in the gastrointestinal tract and pancreas[“]. It inhibits tumor growth and metastasis by binding to somatostatin receptors on tumor cells[“].
Control of Carcinoid Syndrome
This compound is used to manage carcinoid syndrome, a condition characterized by severe diarrhea and flushing caused by hormone-secreting tumors[“]. It helps reduce these symptoms by inhibiting hormone secretion.
Research on Hormone Regulation
This compound is used in scientific research to study hormone regulation mechanisms[“]. It helps understand the role of somatostatin and its analogs in regulating various hormones, including growth hormone, insulin, and glucagon[“].
Investigation of Antiproliferative Effects
Research has focused on the antiproliferative effects of this compound in controlling the growth of neuroendocrine tumors[“]. Studies have shown that it can significantly slow tumor progression and improve patient outcomes.
Cost-Effectiveness Studies
Studies have been conducted to evaluate the cost-effectiveness of this compound in the treatment of metastatic enteropancreatic neuroendocrine tumors[“]. These studies compare the costs and benefits of early versus delayed treatment approaches.
Immune Cell Pharmacodynamics
Research has explored the pharmacodynamics of this compound in relation to immune cell interactions[“]. This includes understanding how the drug affects immune cells and their role in the treatment response of patients with gastroenteropancreatic neuroendocrine tumors.
属性
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPIBGCLCPUHE-UISHROKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H73N11O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127984-74-1 | |
| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)

![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)
